Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclo-condensation of fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride . The resulting intermediate is then subjected to further functionalization to introduce the phenyl and piperazine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, strong acids, and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions are mediated by the compound’s ability to bind to active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines and piperazines, such as:
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals.
Trifluoromethylphenyl isocyanate: Utilized in the synthesis of fluorescent sensors and other functional materials.
Uniqueness
Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-2-27-17(26)25-10-8-24(9-11-25)16-22-14(13-6-4-3-5-7-13)12-15(23-16)18(19,20)21/h3-7,12H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWFNARQEPVVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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